![molecular formula C12H12FN3 B6591687 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 1485111-64-5](/img/structure/B6591687.png)

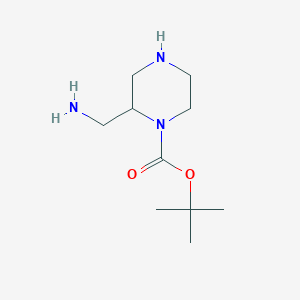

2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

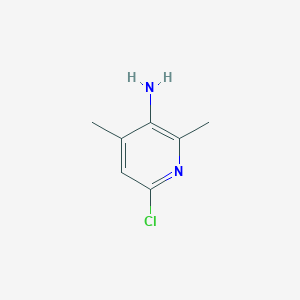

“2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has been used to synthesize numerous 5-aminoaryl pyridines and 5-phenol pyridines .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and would be determined by techniques such as X-ray diffraction . The pyridine ring is a common structural motif found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific molecular structure. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Radiolabeled Compounds for Neurodegenerative Disorders Study

Compounds with structural similarities to 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, particularly the radiolabeled versions, show potential as imaging agents for studying PBR expression in neurodegenerative disorders. This application is critical as it can contribute to understanding and diagnosing conditions such as Alzheimer's and Parkinson's disease (Fookes et al., 2008).

Neuropathic Pain Management

A novel series of tetrahydropyrido-pyrazoles, structurally related to this compound, has been discovered as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and cannabinoid receptor subtype 1 (CB₁). These compounds, especially the analogue N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, have shown significant antinociceptive efficacy in acute and neuropathic pain models in rodents. This suggests their potential as multi-targeted treatment strategies for neuropathic pain, a complex condition often resistant to standard analgesics (Yogeeswari et al., 2013).

Antitumor Efficacy in Xenograft Mouse Models

Compounds structurally related to this compound have been identified as ATP-competitive small molecule inhibitors of cMet receptor tyrosine kinase. Pharmacokinetic-pharmacodynamic modeling has shown that these compounds, particularly PF02341066, exhibit significant tumor growth inhibition in human tumor xenograft mouse models. This application underscores the potential of these compounds in cancer therapy, particularly in targeting specific kinases involved in tumor growth and proliferation (Yamazaki et al., 2008).

Topical Anti-inflammatory Applications

Compounds in the family of this compound have been evaluated for their topical anti-inflammatory activity in murine models of skin inflammation. These evaluations reveal potent dose-dependent anti-inflammatory effects, likely due to the inhibition of cytochrome P450 and consequent reduction in levels of 12R-HETE in the skin. Such compounds, particularly 1-[4-(4-Pyridyl)phenyl]-1-(4-fluorophenyl)-2-imidazolylethanol, have been selected for clinical evaluation as topical anti-inflammatory agents, indicating their potential in treating inflammatory skin conditions (Wright et al., 1992).

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, is one of the nitrogen heterocycles widely used in drug discovery . The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It is known that compounds with a pyrrolidine ring can influence various biological activities . For instance, some pyrrolidine derivatives are known to exhibit antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant activities, and diverse enzyme inhibitory effects .

Pharmacokinetics

It is known that the pyrrolidine ring, a key component of this compound, can influence the pharmacokinetic properties of drugs .

Result of Action

It is known that compounds with a pyrrolidine ring can influence various biological activities .

Action Environment

It is known that the pyrrolidine ring, a key component of this compound, can influence the stability of drugs .

Safety and Hazards

The safety and hazards associated with “2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound. For example, 4-Fluorophenylboronic acid, a related compound, is classified as Acute toxicity, Oral (Category 4), H302 Skin irritation (Category 2), H315 Eye irritation (Category 2A), H319 Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Zukünftige Richtungen

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the synthesis of RNA and DNA is stopped, and the cancer cells die . Therefore, the future directions of “2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” could include further research into its potential applications in medicinal chemistry and drug development .

Biochemische Analyse

Biochemical Properties

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitogen-activated protein kinases (MAPKs), which are crucial in regulating cellular responses to stress and inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound has been shown to interact with MAPKs, resulting in the modulation of downstream signaling pathways . These interactions can lead to alterations in gene expression, ultimately affecting cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the MAPK signaling pathway, which is essential for cellular metabolism and energy production . Additionally, it may affect the levels of specific metabolites, thereby altering metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The interactions with transporters and binding proteins are crucial for its localization and accumulation within target tissues.

Subcellular Localization

The subcellular localization of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDWSQCIGULEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN(N=C21)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

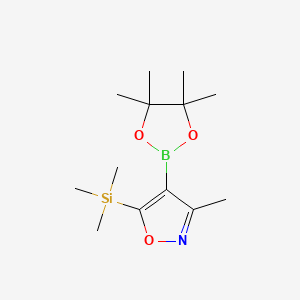

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)

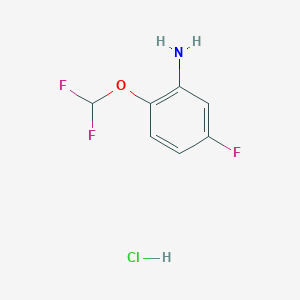

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)

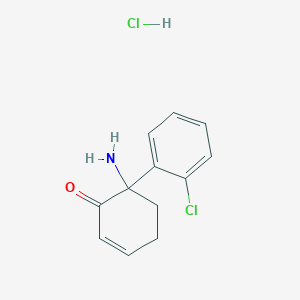

![(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B6591652.png)

![2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B6591655.png)

![4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B6591699.png)

![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)